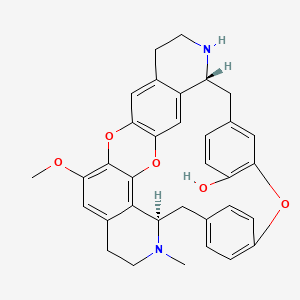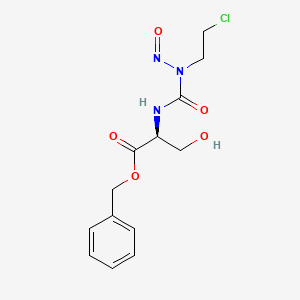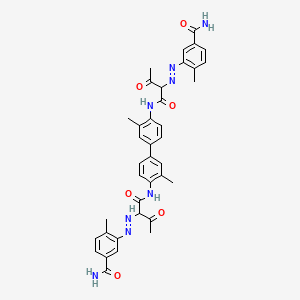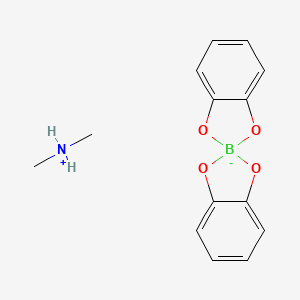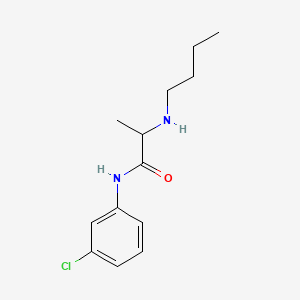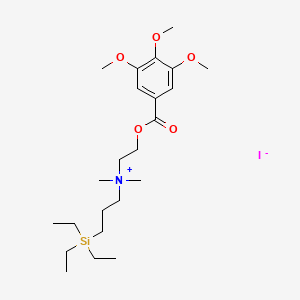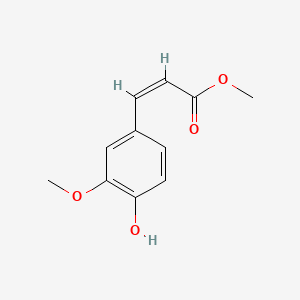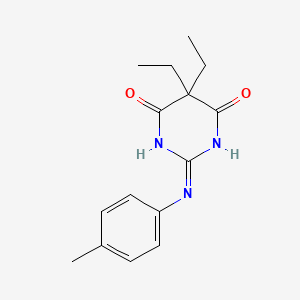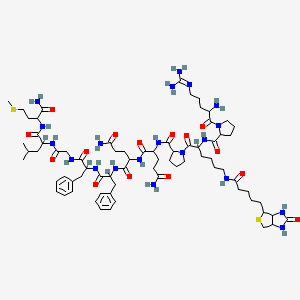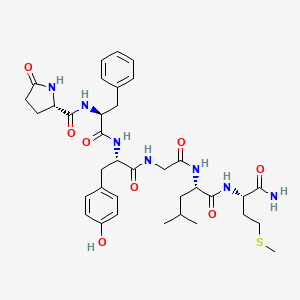
Carbamic acid, (2-hydroxy-5-((2-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(1R*,2R*)))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-hydroxy-5-((2-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(1R*,2R*)))- is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the Carbamic Acid Derivative: This involves the reaction of an amine with carbon dioxide or a carbonyl compound under controlled conditions.
Introduction of the Hydroxy and Oxo Groups: These functional groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Addition of the Phenylmethyl Groups: This step involves the use of benzyl chloride in the presence of a base like sodium hydroxide.
Final Esterification: The final step involves the esterification of the carbamic acid derivative with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: The oxo groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared with other similar compounds, such as:
Carbamic Acid Derivatives: These compounds share the carbamic acid functional group and may have similar reactivity and applications.
Phenylmethyl Compounds: These compounds contain the phenylmethyl group and may have similar chemical properties and uses.
Ester Compounds: These compounds contain the ester functional group and may undergo similar reactions and have similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
126409-47-0 |
|---|---|
Molekularformel |
C37H49N3O5 |
Molekulargewicht |
615.8 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S,3S)-1-(benzylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H49N3O5/c1-6-26(2)33(35(43)38-25-29-20-14-9-15-21-29)40-34(42)30(22-27-16-10-7-11-17-27)24-32(41)31(23-28-18-12-8-13-19-28)39-36(44)45-37(3,4)5/h7-21,26,30-33,41H,6,22-25H2,1-5H3,(H,38,43)(H,39,44)(H,40,42)/t26-,30+,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
UZBJXXZZZVEMND-HKCXKINDSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


